1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
Overview
Description
1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea, also known as 4-FPPU, is a small molecule compound that has been studied for its potential therapeutic applications. It is a member of the pyrrolidine class of compounds, which are characterized by their ability to bind to and modulate the activity of various proteins and enzymes. 4-FPPU has been studied for its potential to act as a modulator of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways. 4-FPPU has also been studied as a potential therapeutic agent for a variety of other diseases, including cancer, autoimmune diseases, and neurological disorders.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in a variety of diseases and disorders. It has been studied as a potential modulator of the enzyme COX-2, which is involved in inflammation and pain pathways. 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has also been studied as a potential therapeutic agent for a variety of other diseases, including cancer, autoimmune diseases, and neurological disorders. In addition, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been studied for its potential to act as a neuroprotective agent and to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.
Mechanism Of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is not completely understood. However, it is known to bind to and modulate the activity of various proteins and enzymes. It has been shown to bind to COX-2 and modulate its activity, which may lead to an anti-inflammatory effect. It has also been shown to bind to and modulate the activity of acetylcholinesterase, which may lead to a neuroprotective effect.
Biochemical And Physiological Effects
1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which may lead to an anti-inflammatory effect. It has also been shown to modulate the activity of acetylcholinesterase, which may lead to a neuroprotective effect. In addition, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been shown to have anti-cancer effects, to reduce the symptoms of autoimmune diseases, and to improve cognitive function.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea in laboratory experiments is its relative ease of synthesis and availability. 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea can be synthesized relatively easily and is widely available. However, there are some limitations to its use in laboratory experiments. For example, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is not soluble in water, which can limit its solubility in certain solutions. In addition, its mechanism of action is not completely understood, which can limit its potential therapeutic applications.
Future Directions
There are several potential future directions for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea research. One potential direction is to further explore its mechanism of action and its potential therapeutic applications. Another potential direction is to explore its potential to act as a neuroprotective agent and to modulate the activity of acetylcholinesterase. In addition, further research could be done to explore its potential to act as an anti-cancer agent and to reduce the symptoms of autoimmune diseases. Finally, further research could be done to explore its potential to improve cognitive function.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrrolidin-3-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-8-1-3-9(4-2-8)14-11(16)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHILGOFGACGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.